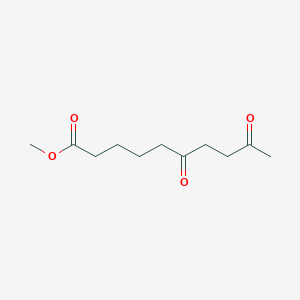
Decanoic acid, 6,9-dioxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 6,9-dioxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of decanoic acid, where the 6th and 9th carbon atoms are oxidized to form ketone groups, and the carboxylic acid group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 6,9-dioxo-, methyl ester typically involves the oxidation of decanoic acid followed by esterification. One common method is the oxidation of decanoic acid using a strong oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 6th and 9th positions. The resulting 6,9-dioxodecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where decanoic acid is oxidized and esterified in a single step. This can be achieved using a packed bed reactor with a solid acid catalyst to facilitate both oxidation and esterification reactions. The use of such methods ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 6,9-dioxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Decanoic acid, 6,9-dioxo-.
Applications De Recherche Scientifique
Decanoic acid, 6,9-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, fragrances, and as a biodiesel surrogate.
Mécanisme D'action
The mechanism of action of decanoic acid, 6,9-dioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially modulating their activity. The ester group can be hydrolyzed to release decanoic acid, which may exert biological effects through its interaction with cellular membranes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid, methyl ester: Lacks the ketone groups at the 6th and 9th positions.
Nonanoic acid, 6,9-dioxo-, methyl ester: Similar structure but with one less carbon atom in the chain.
Undecanoic acid, 6,9-dioxo-, methyl ester: Similar structure but with one more carbon atom in the chain.
Uniqueness
This compound is unique due to the presence of two ketone groups at specific positions in the carbon chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
210235-33-9 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 6,9-dioxodecanoate |
InChI |
InChI=1S/C11H18O4/c1-9(12)7-8-10(13)5-3-4-6-11(14)15-2/h3-8H2,1-2H3 |
Clé InChI |
NENBBJHGYBWSNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


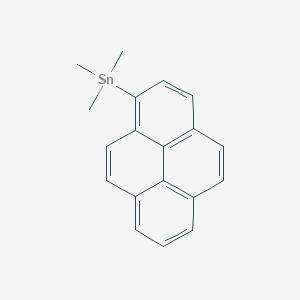
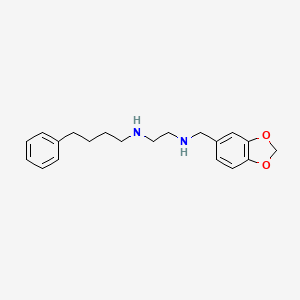
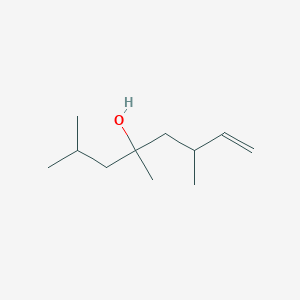
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
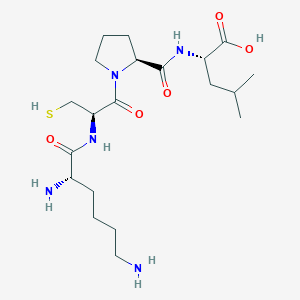
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
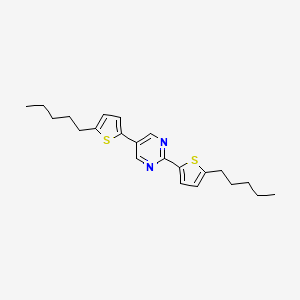
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
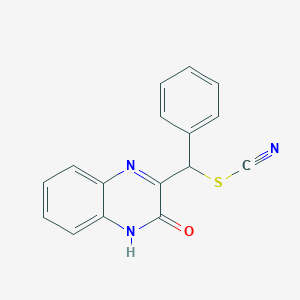
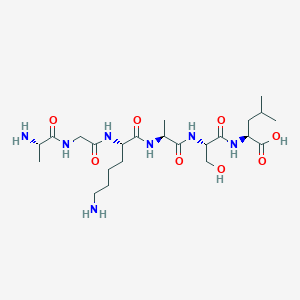
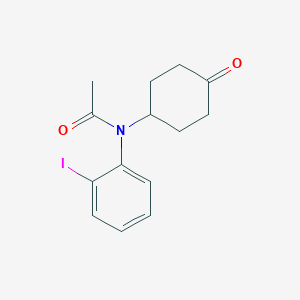
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
